Methyl 3-[4-(trifluoromethyl)phenyl]propanoate - 849442-21-3

Methyl 3-[4-(trifluoromethyl)phenyl]propanoate

Catalog Number: EVT-413806
CAS Number: 849442-21-3
Molecular Formula: C11H11F3O2
Molecular Weight: 232.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine: This compound, a derivative of fluoxetine containing a similar 3-[4-(trifluoromethyl)phenyl]propane moiety, provides information about the spatial arrangement. The three aromatic rings (two from the fluoxetine derivative and one from the benzyl group) are not coplanar, suggesting potential steric hindrance and influencing its interactions with biological targets [].

Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate

  • Compound Description: This compound features a pyridazine ring linked to a benzoylphenyl group via an oxygen atom. The benzoylphenyl group is further substituted with a methylpropanoate group at the meta position. The trifluoromethylphenyl group is attached to the pyridazine ring and shows disorder over two positions in its crystal structure. []

2-Methyl-2-(2-methyl-4-(3-(4-(trifluoromethyl)phenyl)[1,2,4]thiadiazol-5-ylmethoxy)phenoxy)propionic acid sodium salt

  • Compound Description: This compound is a sodium salt derivative of a complex molecule containing a thiadiazole ring. It acts as a PPARα,δ agonist, suggesting potential applications in metabolic disorders. The synthesis utilizes methylhydroquinone as a precursor, highlighting the importance of efficient large-scale production strategies. []
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate both belong to the class of compounds containing a trifluoromethylphenyl moiety. They share a common structural motif with a trifluoromethyl substituent on a phenyl ring, indicating potential similarities in their physicochemical properties. []
  • Compound Description: This complex molecule features an oxadiazole ring substituted with an adamantyl group and a piperazine moiety connected to a trifluoromethylphenyl group. Its crystal structure has been elucidated, providing insights into its three-dimensional conformation and potential interactions with biological targets. []
  • Relevance: Both this compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate contain the trifluoromethylphenyl group. The presence of this specific group suggests potential shared physicochemical characteristics and potential similarities in their interaction with biological targets. []

3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione

  • Compound Description: This chiral compound demonstrates promising multi-target antidiabetic potential. Its synthesis focuses on achieving stereopurity, highlighting the importance of chirality in drug development. Its efficacy against α-glucosidase, α-amylase, PTP1B, and DPPH targets, along with its favorable docking scores, makes it a potential candidate for further research. []
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate share the trifluoromethylphenyl structural motif. The presence of this group in both molecules, despite their distinct overall structures, suggests its potential significance in interacting with specific biological targets. []

[4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine] (JNJ-2482272)

  • Compound Description: This compound, JNJ-2482272, acts as a potent aryl hydrocarbon receptor (AhR) activator. It displays significant autoinduction properties, leading to rapid metabolism and potentially affecting its efficacy and safety profile. []
  • Relevance: Similar to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, JNJ-2482272 contains a trifluoromethylphenyl group. This shared structural element, despite differences in their overall structures, suggests a potential for similar physicochemical properties and possible interactions with specific biological targets. []

3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one

  • Compound Description: This tricyclic, trifluoromethylated indenopyrazole is synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine through an acid-catalyzed process. The presence of the pyrazole ring, often found in bioactive molecules, suggests potential applications in various fields. []
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate share a core structural similarity with the trifluoromethylphenyl group. This shared moiety suggests potential commonalities in their physicochemical properties and interactions with biological systems. []

3-(2-cloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4-(3H)-one

  • Compound Description: This compound exhibits potent antiproliferative activity, particularly against multidrug-resistant (MDR) cancer cells, including those expressing P-glycoprotein. It demonstrates a more favorable cytotoxic profile compared to temozolomide and mitozolomide. []
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate are both classified as trifluoromethyl-containing molecules. This shared characteristic, even within different structural frameworks, suggests a potential for similar physicochemical properties and might influence their interactions with biological systems. []

N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine (Fluoxetine)

  • Compound Description: Fluoxetine, a widely used antidepressant, serves as a basis for theoretical studies investigating the structure-activity relationships of related compounds. These studies aim to correlate quantum chemical calculations with pharmacological properties, providing insights into the drug design process. []

1-Methyl-4-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound contains a pyrazolopyrimidine core, a bicyclic heteroaromatic system often found in bioactive molecules. Its crystal structure reveals a slightly non-planar conformation, providing insights into its potential interactions with biological targets. []
  • Relevance: This compound shares the trifluoromethylphenyl structural motif with Methyl 3-[4-(trifluoromethyl)phenyl]propanoate. The presence of this common moiety, despite their distinct structures, suggests potential similarities in their physicochemical properties. []

4-Methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol

  • Compound Description: This molecule features a trifluoromethylphenyl group linked to a phenol moiety via an imine bridge. Its crystal structure and Hirshfeld surface analysis provide valuable information about its intermolecular interactions, contributing to understanding its solid-state properties. []
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate both contain a trifluoromethylphenyl group. This shared structural element highlights a potential for similar physicochemical properties and may influence their interactions with biological systems. []

N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine (N-benzylflouoxetine)

  • Compound Description: This compound is an N-benzyl derivative of Fluoxetine. Structural analysis reveals the spatial arrangement of its aromatic rings, providing insights into its potential interactions with biological targets. []
  • Relevance: N-benzylflouoxetine is closely related to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, as both share the core structure of a trifluoromethylphenyl group attached to a propyl chain. The key difference lies in the presence of an amine and an oxygen atom within the propyl chain of N-benzylflouoxetine, as well as the addition of a benzyl group to the amine, which distinguishes their pharmacological properties. []
  • Compound Description: Nilotinib is an anti-leukaemia drug utilized in cancer therapy. Research focuses on improving its solubility and bioavailability through various formulations, including the use of organic acids as solubilizing agents. [, ]
  • Relevance: Nilotinib, similar to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, contains a trifluoromethylphenyl group. This shared structural feature suggests that both compounds might exhibit comparable physicochemical characteristics despite their distinct overall structures. [, ]

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl) phenyl) benzamide

  • Compound Description: This compound shows promise as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). It displays potent binding affinity and inhibitory activity against these kinases, suggesting its potential as an anti-inflammatory agent. []
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate share the trifluoromethylphenyl structural element. Despite their distinct overall structures and biological targets, the presence of this common group indicates potential similarities in their physicochemical properties. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl ]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

  • Compound Description: BMS-191011 acts as an opener of large-conductance Ca2+-activated potassium (maxi-K) channels, demonstrating efficacy in stroke models. Its poor aqueous solubility prompted the development of analogs with improved solubility while retaining biological activity. []
  • Relevance: BMS-191011 shares the trifluoromethylphenyl group with Methyl 3-[4-(trifluoromethyl)phenyl]propanoate. Despite their distinct structures and biological targets, this shared moiety suggests potential similarities in their physicochemical properties and possible interactions with specific biological systems. []

N-[4-cyano3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4methylphenyl)sulfonyl] Propanamide (bicalutamide)

  • Compound Description: Bicalutamide is an oral medication for prostate cancer treatment, classified as an anti-androgen. Quantum chemical studies focus on understanding its molecular properties and interactions with androgen receptors, providing insights into its mechanism of action. []
  • Relevance: Bicalutamide shares the trifluoromethylphenyl structural motif with Methyl 3-[4-(trifluoromethyl)phenyl]propanoate. Despite their distinct structures and biological targets, this shared moiety indicates potential similarities in their physicochemical properties. []

Ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate (AL-294)

  • Compound Description: AL-294 is an antihyperlipidemic drug with low water solubility. Research focuses on optimizing its formulation to improve bioavailability. Emulsion formulations and postprandial administration show enhanced absorption compared to oil solutions or capsules. [, , ]
  • Relevance: While not directly containing a trifluoromethylphenyl group, AL-294 falls under the same category of compounds with phenylpropionate structures, similar to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate. This structural similarity suggests potential commonalities in their physicochemical properties and highlights the importance of formulation optimization for enhancing the bioavailability of poorly soluble drugs. [, , ]

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione

  • Compound Description: This complex molecule with a trifluoromethylphenyl group represents a novel derivative synthesized and characterized for its potential antimicrobial activity. []
  • Relevance: This compound shares the presence of the trifluoromethylphenyl group with Methyl 3-[4-(trifluoromethyl)phenyl]propanoate. Despite differences in their overall structures, this shared moiety suggests a potential for similar physicochemical properties and might be relevant for interacting with biological targets. []

1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane

  • Compound Description: This compound acts as a potent serotonin 5-HT2A/2C agonist, exhibiting hallucinogenic properties. Its synthesis and pharmacological evaluation provide insights into the structure-activity relationships of substituted phenethylamine derivatives. []
  • Relevance: This compound, while structurally distinct from Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, shares a key feature: the presence of a trifluoromethyl group on the phenyl ring. This shared element suggests potential similarities in their physicochemical properties and might influence their interactions with biological targets. []
  • Compound Description: This series of compounds, characterized by a tetrahydropyrimidine core and a trifluoromethylphenyl group, was synthesized and evaluated for antimicrobial activity. The diverse substituents on the phenyl ring allow for exploring structure-activity relationships and optimizing their biological properties. []
  • Relevance: These compounds share the trifluoromethylphenyl group with Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, highlighting this specific moiety as potentially important for biological activity within different structural scaffolds. []

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist, inhibiting HIV-1 entry into target cells. Its excellent oral bioavailability and favorable pharmacokinetic properties make it a promising candidate for clinical development as an HIV-1 inhibitor. []
  • Relevance: Both Sch-417690/Sch-D and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate belong to the class of compounds containing a trifluoromethylphenyl moiety. They share a common structural motif with a trifluoromethyl substituent on a phenyl ring, indicating potential similarities in their physicochemical properties. []

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 acts as a potent and orally bioavailable CCR5 antagonist, effectively inhibiting HIV-1 entry and replication. Its development highlights the significance of optimizing pharmacokinetic properties in drug discovery. []
  • Relevance: Sch-350634 and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate both belong to the class of compounds containing a trifluoromethylphenyl moiety. They share a common structural motif with a trifluoromethyl substituent on a phenyl ring, indicating potential similarities in their physicochemical properties. []
  • Compound Description: This novel, unsymmetrical diarylethene derivative exhibits remarkable photochromic properties, changing from colorless to blue upon UV irradiation. Its synthesis and characterization contribute to the development of new materials with potential applications in optical devices. [, ]
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate share the common structural feature of a trifluoromethylphenyl group. The presence of this moiety, despite their distinct overall structures, suggests potential similarities in their physicochemical properties. [, ]

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

  • Compound Description: This compound is a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. It is designed to improve the pharmacokinetic properties of the active drug by enhancing absorption and providing sustained release. []
  • Relevance: Both this compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate share the trifluoromethylphenyl structural motif. This shared moiety, despite their different overall structures, suggests potential similarities in their physicochemical properties and their interaction with biological targets. []

2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ]propenamide

  • Compound Description: This compound acts as a potent dihydroorotate dehydrogenase (DHODH) inhibitor, exhibiting promising immunosuppressive activity. Its development emphasizes the importance of structure-activity relationships and pharmacokinetic optimization in drug discovery. []
  • Relevance: Both this compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate belong to the class of compounds containing a trifluoromethylphenyl moiety. They share a common structural motif with a trifluoromethyl substituent on a phenyl ring, indicating potential similarities in their physicochemical properties. []

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one and 3-methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

  • Compound Description: These two substituted pyrazole derivatives are structurally similar, differing only in the substituent on one of the phenyl rings (nitro group vs. trifluoromethyl group). Both compounds exist in the hydrazinylidene tautomeric form and exhibit interesting structural features, including intramolecular hydrogen bonding and various intermolecular interactions. []
  • Relevance: The second pyrazole derivative mentioned is directly relevant to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate as they both share the trifluoromethylphenyl moiety. Despite having different core structures, the presence of this shared group suggests potential similarities in their physicochemical properties. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy) benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a highly potent type II ABL/KIT dual kinase inhibitor with a unique hinge-binding mode. It exhibits strong antiproliferative activities against specific cancer cell lines, making it a promising lead compound for developing new cancer therapies. []
  • Relevance: Similar to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, CHMFL-ABL/KIT-155 contains a trifluoromethylphenyl group. This shared structural element, despite differences in their overall structures, suggests a potential for similar physicochemical properties and possible interactions with specific biological targets. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

  • Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Its metabolism involves various enzymes, including cytochrome P450s, methyltransferases, flavin monooxygenases, and esterases, highlighting the complexity of drug metabolism pathways. [, ]
  • Relevance: Similar to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, MK-0767 contains a trifluoromethylphenyl group. This shared structural element, despite differences in their overall structures, suggests a potential for similar physicochemical properties. [, ]

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist, showing significant weight-loss effects in diet-induced obese mice. Its discovery highlights the importance of structure-activity relationship studies in identifying compounds with desirable pharmacological profiles and low potential for central nervous system side effects. []
  • Relevance: This compound shares the trifluoromethylphenyl group with Methyl 3-[4-(trifluoromethyl)phenyl]propanoate. Despite differences in their overall structures, this shared moiety suggests a potential for similar physicochemical properties. []

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide

  • Compound Description: This compound is a non-steroidal selective androgen receptor modulator (SARM) with promising tissue-selective androgenic and anabolic effects. Its pharmacokinetic profile in rats indicates favorable absorption, clearance, and bioavailability, making it a suitable candidate for clinical development. []
  • Relevance: Similar to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, this SARM contains a trifluoromethylphenyl group. This shared structural element, despite differences in their overall structures, suggests a potential for similar physicochemical properties. []

1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives

  • Compound Description: This series of compounds shows promising antiproliferative activity against various cancer cell lines. The most active compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea, exhibits potent cytotoxicity and induces apoptosis in cancer cells. []
  • Relevance: The most active compound in this series and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate share the trifluoromethylphenyl group. Despite their distinct structures, this shared moiety suggests potential similarities in their physicochemical properties and possible interactions with specific biological systems. []

2-(3,4-Dichloroisothiazol-5-yl)-4-(trifluoromethyl)-4,5-dihydrothiazol-4-yl 3-methylbenzoate

  • Compound Description: This compound, characterized by a dihydrothiazole ring system and a trifluoromethyl group, exhibits notable antifungal and antiviral activity. Its crystal structure reveals weak π-π interactions contributing to its solid-state stability. []
  • Relevance: Although structurally distinct, this compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate are both classified as trifluoromethyl-containing molecules. This shared characteristic suggests a potential for similar physicochemical properties, even within different structural frameworks, and might influence their interactions with biological systems. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound demonstrates potent inhibitory activity against the glycine transporter 1 (GlyT1). Its efficacy in rodent models for schizophrenia, coupled with its favorable pharmacokinetic properties, highlights its potential as a therapeutic agent for neurological disorders. []
  • Relevance: This compound shares the trifluoromethylphenyl group with Methyl 3-[4-(trifluoromethyl)phenyl]propanoate. Despite differences in their overall structures, this shared moiety suggests a potential for similar physicochemical properties. []

1-Methyl-3-phenyl-5-(3-[trifluoromethyl]phenyl)-4-(1H)-Pyridinone

  • Compound Description: This pyridinone derivative can induce vivipary (pre-harvest sprouting) in developing maize seeds by inhibiting carotenoid biosynthesis. []
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate share the common structural feature of a trifluoromethylphenyl group. The presence of this moiety, despite their distinct overall structures, suggests potential similarities in their physicochemical properties. []
  • Compound Description: This compound and its salt forms represent a class of kinase inhibitors with potential therapeutic applications. Synthetic methods for their preparation are a subject of ongoing research. []
  • Relevance: Similar to Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, this compound contains a trifluoromethylphenyl group. Despite differences in their overall structures, this shared moiety suggests a potential for similar physicochemical properties. []

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-cyano-5-aminopyrazole

  • Compound Description: This compound is a key intermediate in the synthesis of fipronil, a widely used insecticide. The development of efficient synthetic methods for this intermediate is crucial for the cost-effective production of fipronil. []
  • Relevance: Both this compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate are classified as trifluoromethyl-containing molecules. This shared characteristic suggests a potential for similar physicochemical properties, even within different structural frameworks, and might influence their interactions with biological systems. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (tasquinimod)

  • Compound Description: Tasquinimod, a second-generation oral quinoline-3-carboxamide analogue, is under investigation in phase III clinical trials for treating metastatic prostate cancer. Its structure and conformation have been elucidated, providing insights into its potential interactions with biological targets. []
  • Relevance: Tasquinimod shares the trifluoromethylphenyl group with Methyl 3-[4-(trifluoromethyl)phenyl]propanoate. Despite their distinct structures and biological targets, this shared moiety suggests potential similarities in their physicochemical properties and possible interactions with specific biological systems. []

1‐(2‐Methyl­benzo­yl)‐3‐{5‐[4‐(trifluoro­meth­yl)phen­yl]‐1,3,4‐thia­diazol‐2‐yl}urea

  • Compound Description: This compound features a thiadiazole ring linked to a urea group and a methylbenzoyl moiety. The trifluoromethylphenyl group is attached to the thiadiazole ring. Its crystal structure highlights the planar conformation of the molecule and the presence of intermolecular hydrogen bonding. []
  • Compound Description: This compound, featuring a pyrazolopyridine core, has been structurally characterized using single-crystal X-ray diffraction. []
  • Relevance: Both this compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate contain the trifluoromethylphenyl group. The presence of this specific group suggests potential shared physicochemical characteristics and potential similarities in their interaction with biological targets. []

3-Methyl-1- (4-(trifluoromethyl)phenyl)-1,2-dihydropyrazol-5-one

  • Compound Description: This pyrazolone derivative is an analogue of edaravone, a known neuroprotective drug. It shows potential radioprotective effects. []
  • Relevance: This compound and Methyl 3-[4-(trifluoromethyl)phenyl]propanoate share the common structural feature of a trifluoromethylphenyl group. The presence of this moiety, despite their distinct overall structures, suggests potential similarities in their physicochemical properties. []

Properties

CAS Number

849442-21-3

Product Name

Methyl 3-[4-(trifluoromethyl)phenyl]propanoate

IUPAC Name

methyl 3-[4-(trifluoromethyl)phenyl]propanoate

Molecular Formula

C11H11F3O2

Molecular Weight

232.2 g/mol

InChI

InChI=1S/C11H11F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-3,5-6H,4,7H2,1H3

InChI Key

RGHLKPRLAGPYRD-UHFFFAOYSA-N

SMILES

COC(=O)CCC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.